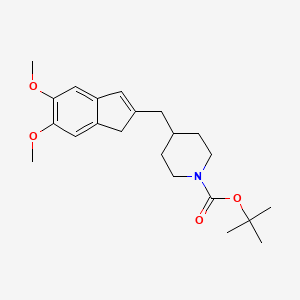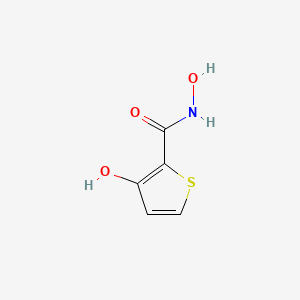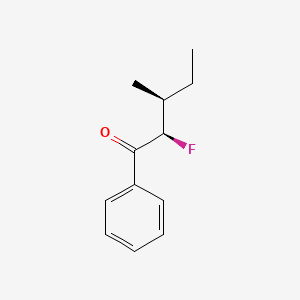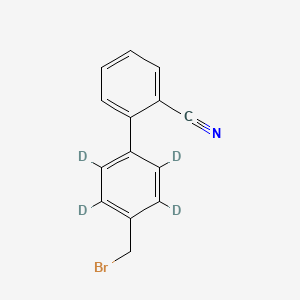
2,3-Pyridinedicarboxylic Acid-d3 (Major)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Pyridinedicarboxylic Acid-d3 (Major), also known as Quinolinic acid-d3, is a compound with the molecular formula C7H5NO4 . It is a dicarboxylic derivative of pyridine . The compound has a molecular weight of 170.14 g/mol .
Synthesis Analysis
The synthesis of 2,3-Pyridinedicarboxylic Acid-d3 (Major) has been reported in several studies . For instance, one method involves the nitric acid oxidation of the appropriately substituted quinoline precursor in the presence of a catalytic amount of Manganese .Molecular Structure Analysis
The molecular structure of 2,3-Pyridinedicarboxylic Acid-d3 (Major) includes a pyridine ring substituted by carboxy groups at positions 2 and 3 . The IUPAC name for this compound is 4,5,6-trideuteriopyridine-2,3-dicarboxylic acid .Physical And Chemical Properties Analysis
The compound has several computed properties, including a Hydrogen Bond Donor Count of 2, a Hydrogen Bond Acceptor Count of 5, and a Rotatable Bond Count of 2 . Its Exact Mass and Monoisotopic Mass are both 170.04068788 g/mol .科学的研究の応用
Neurotoxicity and Disease Relevance
Quinolinic acid is an agonist at N-methyl-D-aspartate receptors and is involved in the regulation of neuronal viability or death . It is linked to neurological and psychiatric disorders, correlating with disease state (as in Huntington’s disease) or cognitive function .
Role in Neurodegenerative Diseases
The kynurenine pathway, which metabolizes the essential amino acid tryptophan, produces Quinolinic acid. This pathway is linked to neurodegenerative diseases .
Oxidative Stress Modulator
Quinolinic acid is known to produce reactive oxygen species (ROS). These ROS are generated in reactions catalyzed by transition metals, especially iron (Fe). Quinolinic acid can form coordination complexes with iron .
Involvement in Psychiatric Disorders
Studies have shown that Quinolinic acid may be involved in many psychiatric disorders .
Role in Energy Storage Technology
Pyridine-2,3-dicarboxylic acid, a synonym for Quinolinic acid, has been used in the synthesis of a bi-linker nickel MOF. This MOF has been examined for its potential use in hybrid supercapacitors, making it suitable for a variety of practical applications .
Photoluminescence Properties
Pyridine-2,3-dicarboxylic acid exhibited blue light emission with a maximum at 459 nm after excitation at 419 nm. The emission of the ligand was attributed to the intraligand (IL) n→π* transitions .
Anti-Helicobacter pylori Activity
New Bi (III) Coordination Polymers with Pyridine-2,3-Dicarboxylic Acid have shown anti-Helicobacter pylori activity .
Role in Inflammation and Neuropathology
Quinolinic acid is involved in inflammation and neuropathology processes .
Safety and Hazards
将来の方向性
While specific future directions for the research and application of 2,3-Pyridinedicarboxylic Acid-d3 (Major) are not explicitly stated in the available literature, the compound’s properties suggest potential uses in various fields of study. For instance, its role as a dicarboxylic derivative of pyridine suggests potential applications in organic chemistry and biochemistry .
作用機序
Target of Action
Quinolinic acid-d3, also known as 2,3-Pyridinedicarboxylic Acid-d3 or 4,5,6-trideuteriopyridine-2,3-dicarboxylic acid, primarily targets the N-methyl-D-aspartate receptors (NMDARs) . NMDARs are a type of ionotropic glutamate receptor that play a crucial role in learning and memory by regulating the flow of ions through the cell membrane .
Mode of Action
Quinolinic acid-d3 acts as an agonist at NMDARs . It binds to these receptors and activates them, leading to an influx of calcium ions into the neuron . This can result in neuronal depolarization and potentially neurodegeneration .
Biochemical Pathways
Quinolinic acid-d3 is a downstream product of the kynurenine pathway , which metabolizes the essential amino acid tryptophan . The kynurenine pathway is a major factor in regulating neuronal viability or death . Abnormal function of this pathway, such as overproduction of quinolinic acid, has been linked to neurological and psychiatric disorders .
Pharmacokinetics
It is known that it is synthesized from tryptophan via the kynurenine pathway . More research is needed to understand its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The activation of NMDARs by quinolinic acid-d3 can lead to neuronal damage and potentially neurodegeneration . This is due to the excessive influx of calcium ions, which can cause excitotoxicity . This mechanism has been implicated in various neurological diseases, such as Alzheimer’s disease, depression, and stroke .
Action Environment
The action of quinolinic acid-d3 can be influenced by various environmental factors. For instance, the presence of pro-inflammatory proteins such as cytokines can increase the production of quinolinic acid, leading to an overactivation of NMDARs . Additionally, the gut microbiota can also influence the kynurenine pathway and thus the production of quinolinic acid .
特性
IUPAC Name |
4,5,6-trideuteriopyridine-2,3-dicarboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO4/c9-6(10)4-2-1-3-8-5(4)7(11)12/h1-3H,(H,9,10)(H,11,12)/i1D,2D,3D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJAWHXHKYYXBSV-CBYSEHNBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(N=C1[2H])C(=O)O)C(=O)O)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40733249 |
Source


|
| Record name | (~2~H_3_)Pyridine-2,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40733249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
138946-42-6 |
Source


|
| Record name | (~2~H_3_)Pyridine-2,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40733249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Amino-2-methyl-1H-benzo[d]imidazol-6-ol](/img/structure/B585485.png)
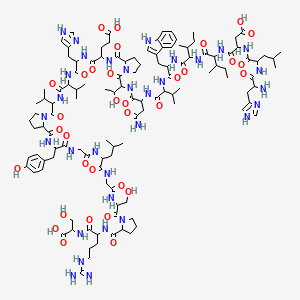
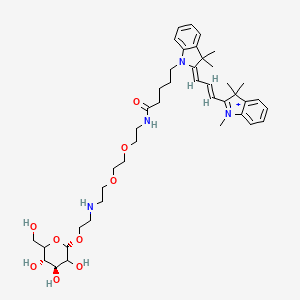
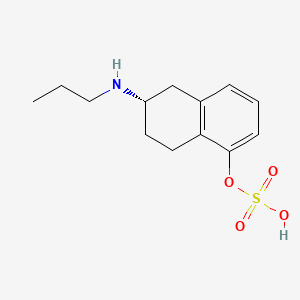
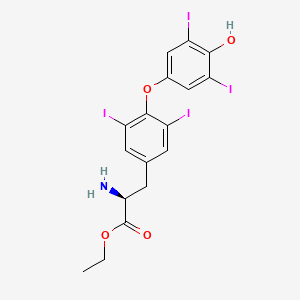
![7-Chloro-3-isobutyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B585493.png)

![(1R)-1-Isopropyl-3-azabicyclo[3.1.0]hexane](/img/structure/B585495.png)
